Antifungal agent 56
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C18H14BrCl2FN2Se |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-[2-[(2-bromo-5-fluorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H14BrCl2FN2Se/c19-16-4-2-14(22)7-12(16)10-25-18(9-24-6-5-23-11-24)15-3-1-13(20)8-17(15)21/h1-8,11,18H,9-10H2 |
InChI Key |
HKHIYGWQQVZXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
"Antifungal agent 56" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent antifungal activity.[1] Developed as part of a series of compounds designed through the principle of bioisosterism, it demonstrates significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1][2] Preliminary studies indicate that its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][3] Furthermore, this compound has shown the ability to inhibit the formation of fungal biofilms, a key virulence factor in many clinical infections.[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of this compound are summarized below.
Chemical Structure:
The two-dimensional chemical structure of this compound is depicted in the diagram below.
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2422019-82-5 | MedchemExpress |
| Molecular Formula | C18H14BrCl2FN2Se | MedchemExpress |
| Molecular Weight | 507.09 g/mol | MedchemExpress |
| SMILES | ClC1=CC=C(C([Se]CC2=CC(F)=CC=C2Br)CN3C=CN=C3)C(Cl)=C1 | MedchemExpress |
Biological Properties and Efficacy
This compound exhibits potent activity against various fungal pathogens, with a particularly notable effect on fluconazole-resistant strains.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain Type | MIC Range (µg/mL) | Source |
| Candida albicans | Fluconazole-resistant | 0.03 - 0.25 | MedchemExpress |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[4]
Caption: Signaling pathway of CYP51 inhibition by this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound, based on standard methodologies in the field.
Synthesis of this compound (Compound A09)
The synthesis of this compound is part of a broader synthetic scheme for novel miconazole analogues containing selenium. A generalized workflow for such a synthesis is presented below. The specific details for compound A09 would be found in the primary literature.[1]
Caption: Generalized synthesis workflow for this compound.
In Vitro Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A document.
Protocol:
-
Preparation of Fungal Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar plates. A suspension in sterile saline is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control (drug-free well).
Fungal Biofilm Inhibition Assay
The ability of this compound to inhibit biofilm formation can be assessed using a crystal violet staining assay.
Protocol:
-
Biofilm Formation: A standardized suspension of Candida albicans is prepared in a suitable growth medium (e.g., RPMI-1640). The suspension is added to the wells of a 96-well flat-bottom microtiter plate containing various concentrations of this compound. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are fixed with methanol and then stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with an appropriate solvent (e.g., 33% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Hemolysis Assay
A hemolysis assay is performed to evaluate the potential cytotoxicity of this compound against red blood cells, providing an indication of its safety profile.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells (e.g., from sheep or human donors) are washed with PBS and resuspended to a specific concentration (e.g., 2% v/v).
-
Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1-2 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.
Conclusion
This compound (compound A09) is a promising novel antifungal compound with potent activity against clinically relevant fungal pathogens, including fluconazole-resistant Candida albicans. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, and its ability to inhibit biofilm formation make it a strong candidate for further drug development. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar antifungal agents. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application.
References
- 1. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Antifungal Agent 56: A Technical Deep Dive into its Mechanism of Action Against Candida
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action of the novel antifungal candidate, Antifungal Agent 56, against pathogenic Candida species.
This whitepaper provides an in-depth analysis of this compound, a promising selenium-containing miconazole analogue, demonstrating its potent efficacy, particularly against fluconazole-resistant Candida albicans strains. Through a detailed examination of its primary mode of action, this document serves as a critical resource for the scientific community engaged in the development of next-generation antifungal therapeutics.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, also identified as compound A09, exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors. This disruption compromises the structure and function of the cell membrane, ultimately inhibiting fungal growth and proliferation. The incorporation of a selenium atom, based on the principle of bioisosterism, enhances the agent's potency and its effectiveness against drug-resistant strains.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.
The Discovery and Development of Antifungal Agent 56: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. In response, the development of novel antifungal agents with improved efficacy and safety profiles is a critical priority. This technical guide delves into the discovery and preclinical development of Antifungal Agent 56, a novel selenium-containing analogue of miconazole. This compound is part of a series of molecules designed through the principle of bioisosterism, where the oxygen atom in the miconazole scaffold is replaced by selenium. This strategic substitution has led to the identification of compounds with potent antifungal activity, particularly against fluconazole-resistant strains of pathogenic fungi. This document provides a comprehensive overview of the available data on this compound and its analogues, including their in vitro activity, proposed mechanism of action, and key experimental methodologies employed in their evaluation.
Introduction: The Rationale for Selenium-Containing Azoles
The azole class of antifungals, which includes drugs like miconazole and fluconazole, has been a cornerstone of antifungal therapy for decades. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition. However, the extensive use of azoles has led to the emergence of resistant fungal strains, necessitating the development of new therapeutic agents.[2][3]
The design of this compound and its congeners is based on the concept of bioisosteric replacement, a strategy in medicinal chemistry where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties.[2] In this case, the ether oxygen atom in the miconazole structure is substituted with a selenium atom. This modification is intended to alter the compound's electronic and conformational properties, potentially leading to enhanced binding to the target enzyme (CYP51) and improved antifungal activity, especially against resistant strains.[2][4] Research has shown that organoselenium compounds possess a broad spectrum of biological activities, including antifungal properties.[4]
Quantitative Data Summary: In Vitro Antifungal Activity
This compound is part of a series of selenium-containing miconazole analogues. While specific data for "Agent 56" is not publicly detailed, data for closely related analogues from the same study, such as Antifungal Agent 55 (compound A07) and Antifungal Agent 57 (compound A19), provide a strong indication of the potency of this series. These compounds have demonstrated significant in vitro activity against a range of pathogenic fungi, including strains of Candida albicans that are resistant to fluconazole.[1][5]
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Antifungal Agent 55 (A07) | Candida albicans | 0.25-1 | [1] |
| Antifungal Agent 57 (A19) | Candida albicans | 0.5-2 | [5] |
| Miconazole (Reference) | Candida albicans | (Typically higher than the novel analogues) | [1][5] |
| Fluconazole (Reference) | Candida albicans | (Variable, with high MICs in resistant strains) | [1][5] |
Note: The provided MIC (Minimum Inhibitory Concentration) values are indicative of the potent activity of this series of compounds. The primary research paper describes the evaluation of these compounds against thirteen different pathogenic fungal strains, though the complete dataset is not available in the public domain.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this class of selenium-containing azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1][6] Molecular docking studies have further elucidated the interaction between these novel compounds and the active site of C. albicans CYP51.[2]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the development of this compound and its analogues. These protocols are based on standard practices in antifungal drug discovery.
Synthesis of Selenium-Containing Miconazole Analogues
A generalized synthetic workflow for this class of compounds is presented below. The specific details of the synthesis of this compound are proprietary to the original research.
Caption: Generalized synthetic workflow for miconazole analogues.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This assay is performed to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal isolates.
-
This compound and control drugs (e.g., miconazole, fluconazole).
-
Spectrophotometer or plate reader.
Protocol:
-
Preparation of Fungal Inoculum: Fungal colonies are grown on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and control drugs is prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well is included as a growth control, and an uninoculated well serves as a sterility control.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Candida albicans CYP51 Inhibition Assay
This assay evaluates the direct inhibitory effect of the compound on the target enzyme.
Materials:
-
Recombinant C. albicans CYP51 enzyme.
-
Fluorescent substrate (e.g., a CYP51-specific substrate).
-
NADPH regenerating system.
-
96-well black microtiter plates.
-
Fluorometric plate reader.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the recombinant CYP51 enzyme, the fluorescent substrate, and the NADPH regenerating system in a suitable buffer is prepared.
-
Compound Addition: this compound is added to the wells at various concentrations. A control with no inhibitor is also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
Fluorescence Measurement: The fluorescence of the product formed by the enzymatic reaction is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Hemolysis Assay
This assay is conducted to assess the potential toxicity of the compound to red blood cells, providing an early indication of its safety profile.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable donor (e.g., human, sheep).
-
Phosphate-buffered saline (PBS).
-
Triton X-100 (as a positive control for 100% hemolysis).
-
This compound.
-
96-well microtiter plates.
-
Centrifuge.
-
Spectrophotometer or plate reader.
Protocol:
-
RBC Preparation: RBCs are washed multiple times with PBS by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Compound Incubation: The RBC suspension is incubated with various concentrations of this compound at 37°C for a specified time (e.g., 1 hour). A positive control (Triton X-100) and a negative control (PBS) are included.
-
Centrifugation: After incubation, the plates are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing any released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Percentage Hemolysis Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion and Future Directions
This compound and its selenium-containing analogues represent a promising new class of antifungal agents. Their potent in vitro activity, particularly against fluconazole-resistant strains, and their targeted mechanism of action make them attractive candidates for further development. The bioisosteric replacement of oxygen with selenium appears to be a successful strategy for enhancing the antifungal properties of the miconazole scaffold.
Future studies should focus on a more comprehensive evaluation of the in vivo efficacy and safety of these compounds in animal models of fungal infections. Pharmacokinetic and pharmacodynamic studies will also be crucial to determine their therapeutic potential. Furthermore, a deeper understanding of the structure-activity relationships within this series could guide the design of even more potent and selective antifungal agents. The continued exploration of novel chemical scaffolds, such as these selenium-containing azoles, is essential in the ongoing battle against drug-resistant fungal pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hemolysis Assay [protocols.io]
Preliminary In Vitro Efficacy and Safety Profile of Antifungal Agent 56
Abstract
This document outlines the initial in vitro characterization of "Antifungal Agent 56," a novel investigational compound. The primary objective of these studies was to determine its antifungal efficacy against a panel of clinically relevant fungal pathogens, elucidate its kinetic profile, and establish a preliminary safety profile through cytotoxicity assays. The presented data encompasses minimum inhibitory concentration (MIC), time-kill kinetics, and mammalian cell cytotoxicity, providing a foundational assessment of the agent's therapeutic potential. Detailed experimental protocols and workflows are provided to ensure reproducibility and transparency.
Antifungal Susceptibility Testing
The antifungal activity of Agent 56 was first determined by establishing its Minimum Inhibitory Concentration (MIC) against a range of pathogenic fungi. The broth microdilution method was employed, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound was serially diluted (2-fold) in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range tested was 0.03 to 64 µg/mL.
-
Incubation: The prepared fungal inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours, depending on the organism.
-
MIC Determination: The MIC was determined as the lowest concentration of Agent 56 that resulted in a significant inhibition of visible fungal growth compared to the drug-free growth control well.
Data Summary: Minimum Inhibitory Concentration (MIC)
The table below summarizes the MIC values of Agent 56 against various fungal species. Fluconazole was used as a standard comparator agent.
| Fungal Species | Agent 56 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.5 | 1 |
| Candida glabrata (ATCC 90030) | 1 | 16 |
| Candida parapsilosis (ATCC 22019) | 0.25 | 2 |
| Aspergillus fumigatus (ATCC 204305) | 2 | >64 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 8 |
Visualization: Broth Microdilution Workflow
Time-Kill Kinetic Assay
To differentiate between fungistatic and fungicidal activity, a time-kill assay was performed on Candida albicans ATCC 90028. This assay measures the rate at which an antifungal agent kills a fungal population over time.
Experimental Protocol: Time-Kill Assay
-
Culture Preparation: A standardized inoculum of C. albicans (approximately 1 x 10⁶ CFU/mL) was prepared in RPMI-1640 medium.
-
Exposure: The fungal culture was treated with this compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. A drug-free culture was included as a growth control.
-
Sampling: Aliquots were collected from each culture at specified time points (0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The collected aliquots were serially diluted in saline and plated on Sabouraud Dextrose Agar. Plates were incubated for 24-48 hours.
-
Analysis: The number of colonies on each plate was counted to determine the CFU/mL at each time point. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Summary: Time-Kill Kinetics against C. albicans
| Time (Hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 6.02 | 6.02 | 6.02 | 6.02 |
| 4 | 6.45 | 5.81 | 5.54 | 5.11 |
| 8 | 7.11 | 5.33 | 4.65 | 3.98 |
| 12 | 7.89 | 4.76 | 3.91 | <3.00 |
| 24 | 8.52 | 4.15 | <3.00 | <3.00 |
Note: A fungicidal effect (≥3-log₁₀ reduction) was observed at 24 hours for the 2x MIC concentration and at 12 hours for the 4x MIC concentration.
Visualization: Time-Kill Assay Workflow
Preliminary Mechanism of Action: Ergosterol Pathway
Based on its chemical structure, Agent 56 is hypothesized to target the fungal-specific ergosterol biosynthesis pathway. This pathway is critical for maintaining the integrity of the fungal cell membrane.
Visualization: Ergosterol Biosynthesis Pathway
In Vitro Cytotoxicity Assay
A preliminary assessment of Agent 56's toxicity towards mammalian cells was conducted using the MTT assay on the human embryonic kidney cell line HEK293. The goal was to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI).
Experimental Protocol: MTT Assay
-
Cell Seeding: HEK293 cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The cell culture medium was replaced with fresh medium containing serial dilutions of this compound. The plate was incubated for an additional 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was calculated relative to untreated control cells. The CC₅₀ was determined from the dose-response curve.
Data Summary: Cytotoxicity and Selectivity Index (SI)
The Selectivity Index (SI = CC₅₀ / MIC) provides a measure of the agent's specificity for fungal cells over mammalian cells. A higher SI value is desirable.
| Cell Line | Agent 56 CC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |
| HEK293 | >64 | C. albicans | 0.5 | >128 |
| HEK293 | >64 | A. fumigatus | 2 | >32 |
| HEK293 | >64 | C. neoformans | 0.5 | >128 |
Visualization: MTT Cytotoxicity Assay Workflow
In-Depth Technical Guide: Antifungal Agent 56 (Compound A09)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent fungicidal activity. This technical guide provides a comprehensive overview of its antifungal spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data from in vitro studies are presented to facilitate comparative analysis. The primary molecular target is suggested to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.
Spectrum of Antifungal Activity
This compound (compound A09) has demonstrated significant in vitro activity against a range of pathogenic fungi, including yeasts and molds. It is particularly effective against Candida albicans, including strains resistant to fluconazole.[1][2][3] The minimum inhibitory concentration (MIC) is a key indicator of its potency.
Table 1: In Vitro Antifungal Activity of Agent 56 (Compound A09)
| Fungal Species | Strain | MIC (μg/mL) | Reference |
| Candida albicans | ATCC 10231 | 0.03-0.25 | [1][2][3] |
| Candida albicans | (Fluconazole-resistant) | 0.03-0.25 | [1][2][3] |
| Cryptococcus neoformans | ATCC 90112 | Data not available in abstract | |
| Aspergillus fumigatus | ATCC 204305 | Data not available in abstract | |
| Other pathogenic fungi | (10 additional strains) | Data not available in abstract |
Note: The full spectrum of activity against all thirteen tested strains is detailed in the primary research publication by Xu H, et al. (2020), which was not fully accessible at the time of this guide's compilation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The proposed mechanism of action for this compound is the inhibition of the fungal CYP51 enzyme.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal therapy. By inhibiting CYP51, agent 56 disrupts the integrity and function of the fungal cell membrane, leading to cell death.
Ergosterol Biosynthesis Pathway and Inhibition Point
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
This compound stock solution (in DMSO)
-
Fungal inoculum, standardized to 0.5-2.5 x 10³ CFU/mL
-
Positive control (e.g., Fluconazole, Miconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the microtiter plates. The final concentration range typically spans from 0.015 to 16 μg/mL.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Workflow for MIC Determination
Conclusion
This compound (compound A09) emerges as a promising candidate for further preclinical and clinical development. Its potent activity against fluconazole-resistant Candida albicans and its targeted mechanism of action on the fungal-specific CYP51 enzyme are highly desirable characteristics for a novel antifungal drug. Further investigation into its broader spectrum of activity, in vivo efficacy, and safety profile is warranted.
References
An In-depth Technical Guide to Selenium-Containing Antifungal Compounds: The Case of Antifungal Agent 56
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antifungal resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Organoselenium compounds have emerged as a promising class of antifungals, demonstrating potent activity against a broad spectrum of pathogenic fungi, including resistant strains. This technical guide provides a comprehensive overview of selenium-containing antifungal agents, with a specific focus on "Antifungal agent 56" (compound A09), a novel miconazole analogue. This document details the synthesis, in vitro and in vivo efficacy, and mechanism of action of these compounds. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this emergent class of antifungals.
Introduction
Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs is further challenged by the increasing prevalence of drug-resistant fungal pathogens. This has spurred research into new antifungal agents with novel mechanisms of action. Selenium, an essential trace element, has long been known for its antimicrobial properties. The incorporation of selenium into organic molecules offers a unique avenue for the development of potent antifungal compounds.
This guide focuses on a series of selenium-containing azole derivatives, exemplified by "this compound" (compound A09), which have shown remarkable efficacy against both susceptible and fluconazole-resistant Candida species. These compounds represent a significant advancement in the search for next-generation antifungals.
Quantitative Data on Antifungal Activity
The antifungal potency of selenium-containing compounds has been evaluated against a panel of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their efficacy.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of this compound (A09) and Related Compounds against various Candida species.
| Compound | C. albicans (ATCC 90028) | C. albicans (Fluconazole-Resistant) | C. parapsilosis (ATCC 22019) | C. tropicalis (ATCC 750) | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) |
| This compound (A09) | 0.03 - 0.25 | 0.125 | 0.06 | 0.03 | 0.25 | 0.5 |
| Miconazole | 0.125 | 2 | 0.125 | 0.125 | 0.5 | 1 |
| Fluconazole | 0.5 | >64 | 1 | 2 | 16 | 8 |
Data compiled from literature sources.[1][2][3]
Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of Selenium Nanoparticles (SeNPs) against various fungal species.
| Selenium Nanoparticle Type | Fusarium oxysporum | Colletotrichum gloeosporioides | Candida albicans | Aspergillus fumigatus |
| Plant-based SeNPs (V. faba L. hull extract) | 0.03 | - | - | - |
| Plant-based SeNPs (P. vera L. hull extract) | 0.25 | - | - | - |
| Biogenic SeNPs (Bacillus sp. MSh-1) | - | - | 70 | 100 |
Data compiled from literature sources.[4][5][6][7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole antifungals, including the selenium-containing analogues, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[2][8][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, these selenium-containing compounds disrupt the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, which alters membrane structure and function, ultimately inhibiting fungal growth and proliferation.[10][11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays.
Synthesis of this compound (Compound A09)
The synthesis of this compound, a miconazole analogue, involves a multi-step process. The following is a representative protocol based on published literature.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
-
To a solution of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one in a suitable solvent such as acetonitrile, add imidazole.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product is isolated by filtration and purified by recrystallization.
Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
-
The product from Step 1 is dissolved in methanol.
-
Sodium borohydride (NaBH4) is added portion-wise at 0°C.
-
The reaction is stirred for a few hours at room temperature.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the alcohol.
Step 3: Synthesis of 4-(phenylselanyl)benzyl bromide
-
To a solution of diphenyl diselenide in a suitable solvent, a reducing agent such as sodium borohydride is added to generate the selenophenolate anion.
-
4-(bromomethyl)benzyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated by extraction and purified by column chromatography.
Step 4: Synthesis of this compound (A09)
-
The alcohol from Step 2 is dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF).
-
Sodium hydride (NaH) is added at 0°C, and the mixture is stirred for a short period to form the alkoxide.
-
A solution of 4-(phenylselanyl)benzyl bromide (from Step 3) in DMF is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Early-Stage Research Efficacy of Antifungal Agent 56: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56, also identified as compound A09, is a novel organoselenium compound developed as a miconazole analogue. Early-stage research has demonstrated its potent in vitro efficacy against a range of pathogenic fungi, including strains resistant to existing therapies such as fluconazole. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro activity, and safety profile based on the foundational study by Xu et al. (2020). The information is intended to support further research and development of this promising antifungal candidate.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound exerts its fungal cell growth inhibitory effects by targeting a critical enzyme in the fungal cell membrane biosynthesis pathway.
Primary Target: Lanosterol 14α-demethylase (CYP51)
Preliminary mechanistic studies have identified lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, as the primary target of this compound.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound disrupts the production of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane, resulting in the inhibition of fungal growth. Molecular docking studies have further elucidated the interaction between the compound and the active site of C. albicans CYP51, providing a model for its inhibitory action.[1]
Quantitative Data on Antifungal Efficacy
The in vitro antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of this compound (MIC in μg/mL)
| Fungal Strain | This compound (Compound A09) | Miconazole (Reference) | Fluconazole (Reference) |
| Candida albicans (ATCC 10231) | 0.03-0.25[2] | >128 | 0.5 |
| Candida albicans (Fluconazole-resistant) | 0.03-0.25[2] | 16 | >128 |
| Candida glabrata | ND | 0.5 | 16 |
| Candida krusei | ND | 0.25 | 64 |
| Candida parapsilosis | ND | 0.125 | 2 |
| Candida tropicalis | ND | 0.5 | 4 |
| Cryptococcus neoformans | ND | 0.25 | 8 |
| Aspergillus fumigatus | ND | 1 | >128 |
| Trichophyton rubrum | ND | 0.125 | 1 |
| Trichophyton mentagrophytes | ND | 0.125 | 0.5 |
| Epidermophyton floccosum | ND | 0.06 | 0.25 |
| Microsporum gypseum | ND | 0.125 | 1 |
| Microsporum canis | ND | 0.25 | 4 |
ND: Not Disclosed in the available literature. The reference values for Miconazole and Fluconazole are provided for comparative purposes and are representative of typical MICs.
Experimental Protocols
The following sections detail the methodologies employed in the early-stage evaluation of this compound.
Antifungal Susceptibility Testing (MIC Determination)
The in vitro antifungal activity was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: this compound and reference compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The fungal inoculum was added to each well containing the drug dilutions. The plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.
Inhibition of Biofilm Formation
The ability of this compound to prevent the formation of Candida albicans biofilms was assessed.
Protocol:
-
Cell Preparation: C. albicans cells were grown overnight, washed, and resuspended in RPMI-1640 medium to a concentration of 1 × 10⁶ cells/mL.
-
Biofilm Assay: 100 µL of the cell suspension was added to the wells of a 96-well flat-bottom microtiter plate containing 100 µL of RPMI-1640 with serial dilutions of this compound.
-
Incubation: The plate was incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification: Non-adherent cells were removed by washing with phosphate-buffered saline (PBS). The metabolic activity of the remaining biofilm, which correlates with biofilm density, was quantified using a colorimetric assay such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance was read spectrophotometrically.
Hemolysis Assay
The hemolytic activity of this compound was evaluated to assess its potential toxicity to red blood cells.
Protocol:
-
Red Blood Cell Preparation: Fresh human or sheep red blood cells (RBCs) were washed multiple times with PBS and resuspended to a final concentration of 2% (v/v) in PBS.
-
Assay: 100 µL of the RBC suspension was incubated with 100 µL of various concentrations of this compound in a 96-well plate at 37°C for 1 hour.
-
Controls: A negative control (PBS) and a positive control (Triton X-100, which causes 100% hemolysis) were included.
-
Measurement: The plate was centrifuged, and the supernatant was transferred to a new plate. The amount of hemoglobin released due to RBC lysis was quantified by measuring the absorbance of the supernatant at 540 nm. The percentage of hemolysis was calculated relative to the positive control.
In Vivo Efficacy
As of the current literature review, in vivo efficacy studies specifically for this compound (compound A09) have not been published. However, a subsequent lead optimization study by the same research group investigated a related selenium-containing miconazole analogue, compound B17, which demonstrated promising in vivo efficacy in a murine model of systemic candidiasis. This suggests that this class of compounds warrants further in vivo investigation.
Conclusion and Future Directions
This compound (compound A09) has emerged as a potent inhibitor of pathogenic fungi in early-stage in vitro studies. Its targeted mechanism of action against CYP51, coupled with its efficacy against fluconazole-resistant strains and its potential to inhibit biofilm formation, positions it as a promising candidate for further development. The improved safety profile compared to miconazole in preliminary hemolysis assays is also a significant advantage.
Future research should focus on obtaining comprehensive in vitro data against a broader panel of fungal isolates, including clinical strains with diverse resistance profiles. Importantly, in vivo studies are critically needed to evaluate the efficacy, pharmacokinetics, and toxicology of this compound in relevant animal models of fungal infections. These studies will be essential to determine its potential for clinical translation as a novel therapeutic agent for the treatment of invasive fungal diseases.
References
Technical Guide: Antifungal Agent 56 (Compound A09) and its Effects on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 56 (also identified as compound A09) is a novel synthetic molecule designed as an analogue of miconazole, incorporating selenium into its structure.[1][2][3] This agent has demonstrated potent antifungal activity, particularly against fluconazole-resistant strains of Candida albicans. Preliminary mechanistic studies suggest that its primary mode of action involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, such as fluconazole, which target the ergosterol biosynthesis pathway, have been a cornerstone of antifungal therapy.[2][4][5][6] However, their efficacy is increasingly compromised by resistance mechanisms. This compound represents a promising development in the search for new therapeutic options. As a selenium-containing analogue of miconazole, it is designed to overcome existing resistance mechanisms and exhibit potent fungicidal or fungistatic activity.
Antifungal Activity
This compound has shown significant in vitro activity against various pathogenic fungi, most notably Candida albicans, including strains resistant to fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain Type | MIC Range (µg/mL) | Comparator MICs (µg/mL) |
| Candida albicans | Fluconazole-Susceptible | 0.03 - 0.25 | Miconazole: Reported to be less effective |
| Candida albicans | Fluconazole-Resistant | 0.03 - 0.25 | Fluconazole: High |
Data summarized from publicly available information.[1][2][3]
Mechanism of Action: Targeting the Fungal Cell Membrane
The primary mechanism of action of this compound is believed to be the inhibition of ergosterol biosynthesis, a pathway vital for the integrity and function of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex pathway, and a key enzyme in this process is lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is a member of the cytochrome P450 family (CYP51).
Preliminary studies on compounds from the same series as this compound indicate a strong inhibitory effect on C. albicans CYP51.[7][8] By inhibiting this enzyme, this compound likely disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.
Proposed mechanism of action for this compound.
Inhibition of Biofilm Formation
Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. It has been reported that miconazole analogues containing selenium can prevent the formation of fungal biofilms.[7][8] The disruption of the cell membrane and its associated signaling pathways by this compound may interfere with the initial stages of biofilm formation, such as adhesion and hyphal development.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Experimental workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution
-
Fungal isolate
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
Ergosterol Content Quantification
This spectrophotometric method quantifies the total ergosterol content in fungal cells to assess the impact of this compound on its synthesis.
Materials:
-
Fungal culture
-
This compound
-
25% Alcoholic potassium hydroxide
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer with UV scanning capability
Procedure:
-
Fungal Culture: Grow the fungal strain in a suitable broth medium with and without sub-inhibitory concentrations of this compound.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add sterile distilled water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Appropriate growth medium
-
This compound
-
0.1% Crystal violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation: Add the standardized fungal inoculum and serial dilutions of this compound to the wells of a 96-well plate. Incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile saline to remove planktonic (non-adherent) cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes. The crystal violet will stain the adherent biofilm.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.
Safety Profile
Preliminary assessments suggest that selenium-containing miconazole analogues have a favorable safety profile with low hemolytic activity. Further toxicological studies are required to fully characterize the safety of this compound for potential therapeutic use.
Conclusion
This compound is a promising new antifungal candidate with potent activity against pathogenic fungi, including drug-resistant strains. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis and subsequent disruption of the fungal cell membrane, represents a validated and effective strategy for antifungal drug development. The detailed protocols provided in this guide will facilitate further research into the efficacy and mechanism of this and other novel antifungal compounds. Continued investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antifungal Agent 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56 (also identified as compound A09) is a novel, potent antifungal compound derived from miconazole through bioisosteric replacement, incorporating selenium into its structure.[1][2][3] This modification has demonstrated significant efficacy, particularly against fluconazole-resistant fungal strains.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its efficacy and mechanism of action consistently.
Mechanism of Action
This compound primarily functions by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, responsible for maintaining its integrity and fluidity. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates. This compromises the cell membrane, ultimately resulting in the cessation of fungal growth and cell death.[1][2] Additionally, this class of compounds has been shown to be effective in preventing the formation of fungal biofilms.[1][2]
Quantitative Data Summary
The reported in vitro activity of this compound against various strains of Candida albicans is summarized below. The data highlights its potency, including its effectiveness against strains resistant to fluconazole.
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |
| Candida albicans | Not Specified | 0.03 - 0.25 | [3] |
Experimental Protocols
The following are detailed protocols for the in vitro testing of this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing and is designed to determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.
a. Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
b. Protocol Steps:
-
Inoculum Preparation:
-
From a fresh 24-hour culture on Sabouraud Dextrose Agar, select several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a series of 2-fold dilutions of this compound in RPMI 1640 medium in the wells of a 96-well plate. The typical concentration range to test would be 0.015 to 8 µg/mL.
-
Each well should contain 100 µL of the diluted agent.
-
Include a growth control well (100 µL of RPMI 1640 without the agent) and a sterility control well (100 µL of uninoculated RPMI 1640).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the total volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density at a specified wavelength (e.g., 530 nm).
-
Fungal Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms.
a. Materials:
-
Materials from the MIC assay
-
Flat-bottom 96-well microtiter plates (tissue-culture treated)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
b. Protocol Steps:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10⁷ CFU/mL in RPMI 1640.
-
Add 100 µL of this suspension to the wells of a flat-bottom 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
-
Treatment with this compound:
-
Prepare dilutions of this compound in RPMI 1640 at twice the desired final concentration.
-
Add 100 µL of each dilution to the wells containing the pre-formed biofilms.
-
Include a drug-free control well (RPMI 1640 only).
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Viability:
-
Wash the wells again with PBS to remove the antifungal agent.
-
Prepare a solution of XTT (e.g., 0.5 mg/mL) and menadione (e.g., 1 µM).
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm disruption.
-
Conclusion
This compound demonstrates significant potential as a novel therapeutic, particularly for infections caused by resistant fungal pathogens. The protocols outlined above provide a standardized framework for the in vitro characterization of its antifungal properties. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, facilitating further development and understanding of this promising compound.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 56
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal Agent 56 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical early step in the preclinical assessment of any new antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This application note provides a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Principle of the Assay
The broth microdilution assay is a standardized method used to measure the in vitro susceptibility of fungi to antifungal agents.[5] The assay involves preparing two-fold serial dilutions of the antifungal agent in a 96-well microtiter plate.[6] Each well is then inoculated with a standardized suspension of the fungal isolate. Following an incubation period, the plates are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits this growth. For certain fungi and drug combinations, a significant reduction in growth (e.g., ≥50%) rather than complete inhibition is used as the endpoint.[5]
Experimental Protocol
This protocol is based on the CLSI M27 and M38-A2 reference methods for yeasts and filamentous fungi, respectively.[4][7]
1. Materials and Equipment
-
Antifungal Agent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Media: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[8][9]
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Equipment:
2. Preparation of Reagents
-
Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. The high concentration allows for subsequent dilutions where the final DMSO concentration will be minimal.
-
Working Solutions: Perform serial dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations. These working solutions should be twice the final desired test concentrations (e.g., 128 µg/mL down to 0.06 µg/mL).[10]
3. Inoculum Preparation
-
For Yeasts (C. albicans, C. neoformans):
-
Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[11]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]
-
-
For Molds (A. fumigatus):
-
Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until adequate sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension with a hemocytometer or spectrophotometer to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[3][9]
-
4. Assay Procedure (96-Well Plate Setup)
-
Plate Preparation: Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.
-
Drug Dilution: Add 200 µL of the highest concentration of this compound working solution (e.g., 64 µg/mL) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Controls:
-
Growth Control (Column 11): Contains 100 µL of RPMI medium only (no drug).
-
Sterility Control (Column 12): Contains 200 µL of uninoculated RPMI medium.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range (e.g., 32 µg/mL to 0.03 µg/mL).
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.[8][9]
5. MIC Determination
-
Visual Reading: After incubation, examine the plate using a reading mirror. The MIC is the lowest drug concentration in which there is no visible growth (for fungicidal effects) or a prominent decrease in turbidity (e.g., ≥50%) compared to the growth control well (for fungistatic effects).[5]
-
Spectrophotometric Reading: Alternatively, read the optical density (OD) of the plates at a specified wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration that inhibits growth by 50% (MIC₅₀) or 90% (MIC₉₀) compared to the growth control.[1]
Data Presentation
The in vitro activity of this compound against a panel of clinically relevant fungal pathogens is summarized below.
Table 1: MIC Values of this compound Against Various Fungal Species
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.5 - 4 | 1 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.06 - 0.5 | 0.125 | 0.25 |
| Cryptococcus neoformans | ATCC 208821 | 0.125 - 1 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 - 2 | 0.5 | 1 |
| Aspergillus flavus | ATCC 204304 | 0.5 - 4 | 1 | 2 |
Data are hypothetical and for illustrative purposes only. MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Conceptual relationship for determining the MIC value.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. journals.asm.org [journals.asm.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Time-Kill Curve Analysis of Antifungal Agent 56
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a time-kill curve analysis to evaluate the in vitro pharmacodynamics of Antifungal Agent 56 against pathogenic fungi. It includes methodologies for data collection, presentation, and interpretation.
Introduction
Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. This technique measures the rate and extent of fungal killing over time at various concentrations of the antifungal drug. The resulting data is crucial for characterizing an agent as fungistatic (inhibiting growth) or fungicidal (actively killing) and for understanding its concentration-dependent or time-dependent activity.[1][2][3] this compound (also known as compound A09) has demonstrated potent activity against strains of Candida albicans, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 0.25 µg/mL.[4] This protocol outlines the standardized procedures for conducting time-kill studies to further characterize the antifungal effects of this agent.[5]
Data Presentation
The quantitative results of the time-kill analysis should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and the control group.
Table 1: Time-Kill Curve Data for this compound against Candida albicans
| Time (hours) | Mean Log10 CFU/mL (± SD) - Growth Control | Mean Log10 CFU/mL (± SD) - 0.5x MIC | Mean Log10 CFU/mL (± SD) - 1x MIC | Mean Log10 CFU/mL (± SD) - 2x MIC | Mean Log10 CFU/mL (± SD) - 4x MIC |
| 0 | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) | 5.0 (± 0.1) |
| 2 | 5.3 (± 0.2) | 4.8 (± 0.1) | 4.5 (± 0.2) | 4.1 (± 0.1) | 3.5 (± 0.2) |
| 4 | 5.8 (± 0.1) | 4.6 (± 0.2) | 4.1 (± 0.1) | 3.5 (± 0.2) | 2.8 (± 0.1) |
| 6 | 6.5 (± 0.2) | 4.5 (± 0.1) | 3.8 (± 0.2) | 2.9 (± 0.1) | <2.0 |
| 12 | 8.0 (± 0.1) | 4.3 (± 0.2) | 3.1 (± 0.1) | <2.0 | <2.0 |
| 24 | 9.2 (± 0.2) | 4.2 (± 0.1) | <2.0 | <2.0 | <2.0 |
Note: Data presented are hypothetical and for illustrative purposes. The lower limit of detection is 100 CFU/mL (2.0 Log10 CFU/mL). SD = Standard Deviation.
Experimental Protocols
This section provides a detailed methodology for conducting the time-kill curve analysis.
Materials
-
This compound stock solution
-
Candida albicans isolate (or other relevant fungal species)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5][6]
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator shaker (35°C)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or spread plates
-
Colony counter
Inoculum Preparation
-
From a fresh 24-hour culture of the fungal isolate on an SDA plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.[7]
-
Perform a 1:10 dilution of this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[5]
-
Verify the initial inoculum concentration by plating serial dilutions onto SDA plates and performing a colony count after 24-48 hours of incubation.
Time-Kill Assay Procedure
-
Prepare culture tubes with RPMI 1640 medium containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC of the test isolate.[7] Also, prepare a growth control tube with no antifungal agent.
-
Inoculate each tube with the prepared fungal suspension to achieve a final starting density of approximately 1-5 x 10^5 CFU/mL.[5]
-
Incubate all tubes at 35°C with continuous agitation.[5]
-
At time points 0, 2, 4, 6, 12, and 24 hours, remove a 100 µL aliquot from each tube.[5][7]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline to minimize antifungal carryover.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration. The lower limit of quantification is typically 100 CFU/mL.
-
Convert the CFU/mL to Log10 CFU/mL for data analysis.
Data Interpretation
-
Fungistatic Activity: A reduction of <3-log10 CFU/mL (<99.9%) from the initial inoculum.
-
Fungicidal Activity: A reduction of ≥3-log10 CFU/mL (≥99.9%) from the initial inoculum.[1]
-
Synergy/Antagonism (if applicable): When testing combinations, synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is a ≥2-log10 increase in CFU/mL.[8]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Testing of Antifungal Agent 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Preliminary studies indicate that this compound exerts its antifungal effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This document provides detailed application notes and protocols for the in vivo evaluation of this compound and its optimized derivatives, such as compound B17, in established murine models of systemic candidiasis.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets the fungal cell membrane by disrupting the synthesis of ergosterol, an essential component for maintaining membrane integrity and function. The proposed mechanism of action is the inhibition of the cytochrome P450 enzyme CYP51.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables are templates for summarizing the in vivo efficacy of this compound and its derivatives. The specific data should be populated from the results of the experimental protocols outlined below. For detailed results on compounds A09 and B17, please refer to Xu H, et al. Eur J Med Chem. 2020;198:112360 and the subsequent optimization study in Eur J Med Chem. 2021;216:113337.
Table 1: Survival Rate in Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Animals | Survival Rate (%) at Day X | p-value vs. Control |
| Vehicle Control | - | IP | 10 | - | |
| This compound | IP | 10 | |||
| Compound B17 | IP | 10 | |||
| Fluconazole | IP | 10 |
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Fungal Burden (log10 CFU/g ± SD) | p-value vs. Control |
| Vehicle Control | - | IP | - | |
| This compound | IP | |||
| Compound B17 | IP | |||
| Fluconazole | IP |
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol is adapted from established models for evaluating the in vivo efficacy of antifungal agents against systemic Candida albicans infections.
Caption: Workflow for in vivo testing of this compound.
1. Materials
-
Animals: Female BALB/c mice, 6-8 weeks old, weighing 20-22 g.
-
Fungal Strain: Candida albicans SC5314 (or a fluconazole-resistant strain).
-
Media: Yeast Peptone Dextrose (YPD) broth and agar, Sabouraud Dextrose Agar (SDA).
-
Reagents: Phosphate-buffered saline (PBS), this compound, Compound B17, Fluconazole.
-
Equipment: Hemocytometer, spectrophotometer, tissue homogenizer, incubator, appropriate animal housing facilities.
2. Inoculum Preparation
-
Inoculate C. albicans from a stock culture into YPD broth.
-
Incubate at 30°C with shaking for 18-24 hours.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.
-
Verify the inoculum concentration by plating serial dilutions on SDA plates and incubating for 24-48 hours.
3. Infection Procedure
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared fungal suspension (1 x 10^5 CFU) into the lateral tail vein of each mouse.
-
House the infected mice in appropriate biosafety level facilities.
4. Treatment Protocol
-
Randomly divide the infected mice into treatment groups (n=10 per group):
-
Vehicle Control (e.g., PBS with a small percentage of solubilizing agent if necessary)
-
This compound (dose to be determined by dose-ranging studies)
-
Compound B17 (dose to be determined by dose-ranging studies)
-
Fluconazole (positive control, e.g., 10 mg/kg)
-
-
Begin treatment 24 hours post-infection.
-
Administer the treatments intraperitoneally (IP) once daily for a specified duration (e.g., 7 days).
5. Outcome Measures
-
Survival Study:
-
Monitor the mice daily for a predefined period (e.g., 21 days).
-
Record the number of surviving animals in each group.
-
Analyze the data using Kaplan-Meier survival curves and log-rank tests.
-
-
Fungal Burden Analysis:
-
At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove the kidneys.
-
Weigh the kidneys and homogenize them in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenates and plate them on SDA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies and calculate the fungal burden as CFU per gram of tissue.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
-
Safety and Toxicology
Preliminary in vitro studies on miconazole analogues containing selenium have included hemolysis assays to assess their safety profile. Further in vivo toxicological studies are recommended to determine the maximum tolerated dose (MTD) and to evaluate any potential organ toxicity of this compound and its derivatives. This can be achieved through a dose-escalation study in healthy mice, monitoring for clinical signs of toxicity and performing histopathological analysis of major organs.
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound and its derivatives. The murine model of systemic candidiasis is a robust and reproducible system for assessing the efficacy of novel antifungal compounds. Careful adherence to these protocols will generate valuable data to support the further development of this promising new class of antifungal agents.
Application Note: Evaluation of Antifungal Agent 56 for Fungal Biofilm Disruption
Introduction
Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or non-biological surfaces. These biofilms pose a significant challenge in clinical settings as they exhibit increased resistance to conventional antifungal therapies and the host immune system. The formation of biofilms on medical devices, such as catheters and implants, is a major cause of persistent and difficult-to-treat infections. The development of novel therapeutic agents that can effectively disrupt or eradicate these resilient structures is a critical area of research. This application note describes a comprehensive protocol for evaluating the efficacy of a novel compound, "Antifungal Agent 56," in disrupting fungal biofilms, using Candida albicans as a model organism.
Principle
The protocols outlined below are designed to quantify the ability of this compound to both inhibit the formation of new biofilms and disrupt established, mature biofilms. The primary method for quantifying biofilm mass is the crystal violet (CV) assay, which stains the total biomass (cells and matrix). To assess the metabolic activity and viability of the fungal cells within the biofilm, a tetrazolium salt (XTT) reduction assay is employed. Finally, confocal laser scanning microscopy (CLSM) with fluorescent viability stains provides a qualitative and quantitative assessment of the three-dimensional structure of the biofilm and the spatial distribution of live and dead cells after treatment.
Quantitative Data Summary
The following tables provide a structured format for presenting the quantitative data obtained from the biofilm disruption assays.
Table 1: Inhibition of Biofilm Formation by this compound
| Concentration of Agent 56 (µg/mL) | Mean OD₅₇₀ (Crystal Violet) ± SD | % Biofilm Inhibition | Mean OD₄₉₀ (XTT) ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0 | 0 | ||
| X₁ | ||||
| X₂ | ||||
| X₃ | ||||
| X₄ |
Table 2: Disruption of Pre-formed Biofilms by this compound
| Concentration of Agent 56 (µg/mL) | Mean OD₅₇₀ (Crystal Violet) ± SD | % Biofilm Disruption | Mean OD₄₉₀ (XTT) ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0 | 0 | ||
| Y₁ | ||||
| Y₂ | ||||
| Y₃ | ||||
| Y₄ |
Experimental Protocols
Protocol 1: Biofilm Formation Inhibition Assay
This assay assesses the ability of this compound to prevent the initial stages of biofilm formation.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in SDB overnight at 37°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate Setup: Add 100 µL of the standardized fungal cell suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells. Include a no-drug control (vehicle only). To prevent dehydration, add sterile water to the outer wells of the plate.[1]
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic (non-adherent) cells from each well. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm at the bottom.[2]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][3]
-
Washing: Remove the crystal violet solution and wash the plate by gently rinsing with distilled water until the water runs clear.[2][3]
-
Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.[1]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[2]
-
Quantification: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate. Measure the optical density (OD) at 570-600 nm using a microplate reader.[2][3]
-
Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100.
Protocol 2: Biofilm Disruption Assay (Pre-formed Biofilms)
This assay evaluates the efficacy of this compound at disrupting mature, established biofilms.[1][3]
Procedure:
-
Biofilm Formation: Prepare the inoculum and add 200 µL of the 1 x 10⁶ cells/mL suspension to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilms to form.
-
Washing: After incubation, remove the planktonic cells by gently washing the wells twice with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a no-drug control.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Following the treatment incubation, wash, stain, and quantify the remaining biofilm biomass using the crystal violet method as described in Protocol 1 (steps 5-11).
-
Analysis: Calculate the percentage of biofilm disruption using the formula: % Disruption = [1 - (OD of treated well / OD of control well)] x 100.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Viability Imaging
CLSM provides a visual confirmation of the antibiofilm activity and offers insights into the biofilm's architecture.
Materials:
-
Biofilms grown on coverslips or in glass-bottom dishes.
-
LIVE/DEAD™ FungaLight™ Yeast Viability Kit (or similar, containing SYTO 9 and propidium iodide).
-
Confocal microscope.
Procedure:
-
Biofilm Growth and Treatment: Grow biofilms on sterile glass coverslips placed in a 6-well or 24-well plate, following the procedure for pre-formed biofilms (Protocol 2, steps 1-4).
-
Staining: After treatment with this compound, gently wash the coverslips with PBS. Stain the biofilms with a combination of SYTO 9 (stains all cells, green fluorescence) and propidium iodide (stains dead cells with compromised membranes, red fluorescence) according to the manufacturer's instructions.
-
Imaging: Mount the coverslip on a microscope slide. Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the selected dyes.
-
Analysis: Acquire Z-stack images to reconstruct the 3D architecture of the biofilm. Analyze the images to observe changes in biofilm thickness, structure, and the ratio of live to dead cells in treated versus untreated biofilms.
Diagrams and Visualizations
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Antifungal Agent 56
Introduction
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing analogue of miconazole. It has demonstrated potent antifungal activity, notably against fluconazole-resistant strains of Candida albicans.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is essential to determine its safety and therapeutic window. This document provides detailed protocols for a panel of cell-based assays to assess the cytotoxicity of this compound. The intended audience for these notes includes researchers, scientists, and professionals involved in drug development.
The primary mechanism of action for miconazole and its analogues involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[1][2] Disruption of this pathway alters the integrity of the fungal cell membrane. While this target is specific to fungi, off-target effects on mammalian cells can lead to cytotoxicity. Therefore, a comprehensive assessment of cytotoxicity is a critical step in the preclinical development of this compound.
This application note details protocols for three standard cell-based cytotoxicity assays:
-
MTT Assay: To assess cell viability through mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and cytotoxicity.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To differentiate between apoptotic and necrotic cell death pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against a representative mammalian cell line (e.g., HEK293 or HepG2). This data is for illustrative purposes and should be replaced with experimentally derived values. The qualitative descriptions are based on findings for analogous compounds from the same series, which were reported to have low cytotoxicity.[1]
Table 1: Cell Viability (MTT Assay) of Mammalian Cells Treated with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 25 | 92.7 ± 6.1 |
| 50 | 88.5 ± 5.9 |
| 100 | 85.2 ± 6.3 |
| IC50 (µM) | >100 |
Table 2: Cytotoxicity (LDH Assay) in Mammalian Cells Treated with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 1.5 ± 1.8 |
| 10 | 3.2 ± 2.5 |
| 25 | 5.8 ± 3.1 |
| 50 | 9.7 ± 3.5 |
| 100 | 12.4 ± 4.0 |
| LC50 (µM) | >100 |
Table 3: Apoptosis and Necrosis in Mammalian Cells Treated with this compound (Flow Cytometry)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| 0 (Vehicle Control) | 96.5 ± 2.2 | 1.8 ± 0.5 | 1.2 ± 0.4 | 0.5 ± 0.2 |
| 50 | 90.1 ± 3.1 | 4.5 ± 1.1 | 3.9 ± 0.9 | 1.5 ± 0.6 |
| 100 | 84.3 ± 4.5 | 7.8 ± 1.8 | 6.2 ± 1.5 | 1.7 ± 0.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[3][4][5][6]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, serving as a measure of cytotoxicity and membrane integrity.[7][8][9][10]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with serial dilutions of this compound or vehicle control.
-
Include control wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer 30 minutes before the end of the experiment)
-
Background (medium only)
-
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[11][12][13]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways for this compound induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Cellular apoptosis and necrosis as therapeutic targets for novel Eugenol Tosylate Congeners against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Methods to Detect Apoptotic-Like Cell Death in Filamentous Fungi | Springer Nature Experiments [experiments.springernature.com]
"Antifungal agent 56" formulation for experimental use
For Research Use Only
Introduction
Antifungal agent 56, also identified as compound A09, is a novel selenium-containing miconazole analogue with potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1] Belonging to the azole class of antifungals, its mechanism of action is presumed to involve the inhibition of fungal cytochrome P450-dependent enzymes, leading to the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. These application notes provide detailed protocols for the experimental use of this compound, including its formulation, in vitro susceptibility testing, and analysis of its effects on fungal signaling pathways.
Physicochemical Properties and Formulation
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2422019-82-5 | MedchemExpress |
| Molecular Formula | C18H14BrCl2FN2Se | MedchemExpress |
| Molecular Weight | 507.09 g/mol | MedchemExpress |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO | Assumed from standard practice for similar compounds |
| Sparingly soluble in ethanol | Assumed from standard practice for similar compounds | |
| Insoluble in water | Assumed from standard practice for similar compounds | |
| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at -20°C and are stable for up to 3 months. Avoid repeated freeze-thaw cycles. | General laboratory practice |
Formulation Protocol for In Vitro Experiments:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.507 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for the experiment.
-
Note: The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Candida albicans strain (or other fungal species of interest)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of the this compound working solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest drug concentration that inhibits growth by ≥50% compared to the control.
-
Data Presentation:
| Fungal Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (ATCC 90028) | 0.06 | 0.125 |
| Fluconazole-resistant C. albicans | 0.125 | 0.25 |
| Candida glabrata (ATCC 90030) | 0.25 | 0.5 |
| Cryptococcus neoformans (ATCC 90112) | 0.125 | 0.25 |
(Note: The above data is illustrative and should be determined experimentally.)
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Workflow for in vitro antifungal susceptibility testing.
Signaling Pathway Analysis
This compound, as an azole, is expected to primarily target the ergosterol biosynthesis pathway. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function. This can trigger secondary stress response pathways.
Ergosterol Biosynthesis and Azole Action
Inhibition of Ergosterol Biosynthesis by this compound.
Potential Downstream Signaling Effects
Inhibition of ergosterol synthesis can induce cell membrane stress, which may activate compensatory signaling pathways such as the Cell Wall Integrity (CWI) pathway.
Potential activation of the CWI pathway by this compound.
Safety Precautions
-
This compound is for research use only and is not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in media | Poor aqueous solubility. Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient but does not exceed cytotoxic levels (typically ≤1%). Prepare fresh working solutions for each experiment. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) in the culture medium, ensuring it does not affect fungal growth on its own. |
| High variability in MIC results | Inconsistent inoculum preparation. Pipetting errors. | Standardize the inoculum preparation using a spectrophotometer to ensure consistent cell density. Use calibrated pipettes and proper pipetting techniques. Perform experiments in triplicate. |
| No antifungal activity observed | Compound degradation. Incorrect concentration. Resistant fungal strain. | Check the storage conditions and age of the stock solution. Prepare fresh solutions. Verify the calculations for the stock and working solutions. Use a known susceptible control strain to validate the assay. |
References
Application Notes & Protocols: Dosage Determination for Antifungal Agent 56 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 56 is a novel investigational compound with potent in vitro activity against various fungal pathogens, including fluconazole-resistant strains of Candida albicans.[1] Preliminary data indicates Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.25 µg/mL for C. albicans.[1] The determination of an appropriate dosage is a critical step in the preclinical evaluation of this agent, ensuring that animal studies are both effective and humane. These application notes provide a comprehensive framework and detailed protocols for establishing a safe and efficacious dosage range for this compound in animal models.
The overall workflow for dosage determination involves a sequential process of in vitro characterization, pharmacokinetic profiling, and in vivo efficacy and toxicity assessments. This integrated approach allows researchers to establish a dose-exposure-response relationship, which is fundamental for the clinical translation of a new antifungal agent.[2][3]
In Vitro Susceptibility Testing
Before proceeding to animal models, it is essential to fully characterize the in vitro activity of this compound against a broader panel of fungal isolates. This data provides the basis for selecting appropriate strains for in vivo studies and for calculating key pharmacokinetic/pharmacodynamic (PK/PD) indices.[4][5]
Protocol: Broth Microdilution for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal species.
Materials:
-
This compound, analytical grade
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
Spectrophotometer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation: Culture fungal isolates on SDA plates. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI medium in a 96-well plate to achieve a final concentration range (e.g., 0.008 to 8 µg/mL).
-
Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free growth control.[6] This can be assessed visually or by reading the optical density with a spectrophotometer.
-
MFC Determination: Following MIC determination, sub-culture 10 µL from each well that shows growth inhibition onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate (≥99.9% killing).
Hypothetical In Vitro Susceptibility Data
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | SC5314 | 0.125 | 0.5 |
| Candida albicans | (Fluconazole-R) | 0.25 | 1 |
| Candida glabrata | ATCC 2001 | 0.5 | >8 |
| Cryptococcus neoformans | H99 | 0.06 | 0.25 |
| Aspergillus fumigatus | AF293 | 1 | >8 |
Pharmacokinetic (PK) Profiling
PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the host.[5] This information is crucial for designing dosing schedules that maintain therapeutic concentrations at the site of infection.
Protocol: Single-Dose PK Study in Mice
Objective: To determine key PK parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
This compound
-
Healthy male BALB/c mice (6-8 weeks old)
-
Appropriate vehicle for IV and PO administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Dosing: Acclimatize animals for at least one week. Divide mice into two main groups: IV and PO administration. A typical IV dose might be 1-2 mg/kg, while an oral dose could be 5-10 mg/kg. Administer the formulated drug to each mouse.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[8] Collect samples from 3 mice per time point.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and the Area Under the concentration-time Curve (AUC). For the PO group, calculate oral bioavailability (F%).
Hypothetical Pharmacokinetic Data
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (µg/mL) | 2.5 | 1.8 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀₋₂₄ (µg·h/mL) | 8.5 | 15.2 |
| t½ (h) | 4.2 | 4.5 |
| Bioavailability (F%) | N/A | 18% |
In Vivo Efficacy Studies
The ultimate test of an antifungal agent's utility is its ability to control an infection in a living host. A dose-ranging study is performed to establish the relationship between the administered dose and the therapeutic effect.
Protocol: Murine Model of Disseminated Candidiasis
Objective: To evaluate the dose-dependent efficacy of this compound in a systemic C. albicans infection model.
Materials:
-
Immunocompetent or neutropenic mice (model dependent)
-
Virulent strain of C. albicans (e.g., SC5314)
-
This compound formulated for the chosen route of administration (e.g., PO)
-
Saline and vehicle control solutions
Procedure:
-
Immunosuppression (if applicable): For neutropenic models, administer cyclophosphamide to mice prior to infection to deplete neutrophils.[5]
-
Infection: Inject mice intravenously (via the tail vein) with a predetermined inoculum of C. albicans (e.g., 1 x 10^5 CFU/mouse).[9]
-
Treatment: Begin treatment 2-4 hours post-infection. Administer various doses of this compound (e.g., 1, 5, 10, 20 mg/kg/day) and a vehicle control to groups of mice (n=8-10 per group). Dosing is typically once or twice daily for 3-7 days.
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for a set period (e.g., 14-21 days) and record survival.
-
Fungal Burden Study: On a predetermined day post-infection (e.g., Day 4), humanely euthanize the mice. Aseptically remove target organs (e.g., kidneys, brain). Homogenize the organs, perform serial dilutions, and plate on SDA to quantify the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Compare survival curves between groups (e.g., using a log-rank test). Compare fungal burdens between treated and control groups (e.g., using ANOVA or t-tests). Determine the dose that results in a static effect or a 1-log reduction in CFU.
Hypothetical Efficacy Data (Fungal Burden in Kidneys)
| Treatment Group (PO, once daily) | Mean Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 6.8 ± 0.4 |
| 1 mg/kg this compound | 5.9 ± 0.5 |
| 5 mg/kg this compound | 4.7 ± 0.6 (Stasis) |
| 10 mg/kg this compound | 3.6 ± 0.7 (1-log kill) |
| 20 mg/kg this compound | 2.4 ± 0.8 (2-log kill) |
Acute Toxicity Assessment
Safety is paramount in drug development. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
Protocol: Single-Dose Escalation Toxicity Study
Objective: To determine the MTD of this compound and observe signs of acute toxicity.
Materials:
-
Healthy male and female mice
-
This compound formulated for administration
Procedure:
-
Dose Escalation: Administer single, escalating doses of this compound to small groups of mice (n=3-5 per sex per dose level). Doses should significantly exceed the anticipated efficacious doses (e.g., 20, 50, 100, 200 mg/kg).
-
Clinical Observation: Closely monitor the animals for 7-14 days for any signs of toxicity, such as changes in weight, behavior, posture, or appearance. Record all observations.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible signs of toxicity.
-
Pathology (Optional): At the end of the observation period, major organs can be collected for histopathological examination to identify any drug-related changes.
Hypothetical Acute Toxicity Data
| Dose (mg/kg) | Mortality | Clinical Signs |
| 20 | 0/5 | No observable adverse effects |
| 50 | 0/5 | No observable adverse effects |
| 100 | 0/5 | Mild, transient lethargy in 2/5 mice |
| 200 | 2/5 | Severe lethargy, ruffled fur, weight loss |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for dosage determination.
Caption: Hypothetical mechanism of action pathway.
Caption: Logical diagram for dose selection.
Data Integration and Dosage Selection
The final step is to integrate the data from all preceding studies to select a rational dosage range for further investigation. This is often achieved by correlating pharmacokinetic parameters with in vitro potency using PK/PD indices.[10]
-
PK/PD Target: For azole antifungals, the free-drug Area Under the Curve to MIC ratio (fAUC/MIC) is often the most predictive PK/PD index of efficacy.[10] A target fAUC/MIC value (e.g., >25 for candidiasis) is typically sought, based on data from other compounds in the same class.
-
Dosage Calculation: Using the PK data (AUC and protein binding) and the in vitro MIC data, researchers can model the dose required to achieve the target fAUC/MIC ratio in the animal model.
-
Therapeutic Window: The selected dose range must demonstrate efficacy in infection models while remaining well below the Maximum Tolerated Dose (MTD) identified in toxicity studies. The range between the minimum effective dose and the MTD is known as the therapeutic window.
Based on the hypothetical data presented, a dose of 10 mg/kg/day achieves a significant 1-log reduction in fungal burden and is well below the MTD of >100 mg/kg. This dose could serve as a starting point for further chronic toxicity and advanced efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 10. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergy of Antifungal Agent 56
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the synergistic interactions of "Antifungal agent 56" with other antifungal compounds. Understanding these interactions is crucial for developing more effective combination therapies to combat fungal infections and overcome drug resistance.
Introduction to Antifungal Synergy
Antifungal synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[1] This can lead to improved therapeutic outcomes, reduced drug dosages, and a lower likelihood of developing drug resistance. Conversely, antagonism occurs when the combination is less effective than the individual agents. The most common methods to assess these interactions in vitro are the checkerboard microdilution assay, time-kill assays, and diffusion-based methods like the E-test.[1][2][3]
Key Methodologies for Synergy Testing
Checkerboard Microdilution Assay
The checkerboard method is a widely used technique to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[1][4]
Experimental Protocol:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the combination drug (Compound X) in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected Minimum Inhibitory Concentration (MIC).
-
Preparation of Microtiter Plates:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of this compound in RPMI 1640 medium.
-
Along the y-axis, perform serial dilutions of Compound X in RPMI 1640 medium.[5]
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) at a concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.[2]
-
Reading the Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculating the FIC Index: The FIC index is calculated using the following formula:[6][7][8]
FICI = FIC of Agent 56 + FIC of Compound X
Where:
-
FIC of Agent 56 = (MIC of Agent 56 in combination) / (MIC of Agent 56 alone)
-
FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)
-
Data Presentation:
| Combination | MIC of Agent 56 (alone) | MIC of Compound X (alone) | MIC of Agent 56 (in combination) | MIC of Compound X (in combination) | FICI | Interpretation |
| This compound + Compound X | 2 µg/mL | 8 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.375 | Synergy |
| This compound + Compound Y | 2 µg/mL | 4 µg/mL | 1 µg/mL | 2 µg/mL | 1.0 | Additive |
| This compound + Compound Z | 2 µg/mL | 16 µg/mL | 4 µg/mL | 32 µg/mL | 4.0 | Indifference |
Interpretation of FICI Values: [1][6]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Workflow for Checkerboard Assay:
Caption: Workflow of the checkerboard microdilution assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the rate of fungal killing and can confirm synergistic or antagonistic interactions observed in checkerboard assays.[3][9]
Experimental Protocol:
-
Preparation: Prepare fungal cultures, this compound, and Compound X in RPMI 1640 medium. The drug concentrations are typically based on their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Experimental Setup: Set up test tubes or flasks containing:
-
Fungal inoculum alone (growth control).
-
Fungal inoculum with this compound alone.
-
Fungal inoculum with Compound X alone.
-
Fungal inoculum with the combination of this compound and Compound X.
-
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect aliquots from each tube.[2]
-
Colony Forming Unit (CFU) Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (Agent 56) | Log10 CFU/mL (Compound X) | Log10 CFU/mL (Combination) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.8 | 4.5 | 5.2 | 3.8 |
| 8 | 6.5 | 4.0 | 5.5 | 2.5 |
| 24 | 7.2 | 3.5 | 5.8 | <2.0 |
| 48 | 7.5 | 3.2 | 6.0 | <2.0 |
Interpretation of Time-Kill Assay Results: [2]
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Workflow for Time-Kill Assay:
Caption: Workflow of the time-kill assay.
E-test (Gradient Diffusion Strip) Method
The E-test is a simpler diffusion-based method for assessing synergy.[1][3]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum and swab it evenly onto the surface of an agar plate (e.g., RPMI agar).
-
E-test Strip Application:
-
Place an E-test strip of this compound on the agar surface.
-
Place an E-test strip of Compound X at a 90-degree angle to the first strip.
-
Alternatively, place the strips close to each other or overlapping.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the Results: Observe the zones of inhibition. Synergy is indicated by a bridging or enhanced zone of inhibition between the strips, while antagonism is shown by a reduced zone of inhibition. The FICI can also be calculated from the MIC values read from the strips.[2]
Investigating Mechanisms of Synergy: Signaling Pathways
Synergistic interactions often arise from the combined action of drugs on different cellular targets or pathways.[10] Understanding these mechanisms can guide the development of more effective combination therapies. Key fungal signaling pathways that are often targeted include:
-
Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the structural integrity of the fungal cell wall.[11] Drugs targeting cell wall synthesis (e.g., echinocandins) can be synergistic with agents that disrupt the cell membrane.
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is involved in the fungal stress response to osmotic changes.[12]
-
Calcium Signaling Pathway: Calcium signaling is essential for various cellular processes in fungi, including virulence.[12]
Hypothetical Synergistic Mechanism of this compound:
If this compound is found to be synergistic with an echinocandin (e.g., Caspofungin), a possible mechanism could be the simultaneous disruption of the cell wall and another critical cellular process.
Caption: Hypothetical synergistic action on fungal signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Checkerboard array synergy testing. [bio-protocol.org]
- 5. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Antifungal Targets and Strategies [mdpi.com]
- 11. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Reducing "Antifungal agent 56" cytotoxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antifungal Agent 56 (AF-56). Our goal is to help you mitigate cytotoxicity and achieve optimal results in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antifungal compound that primarily targets and inhibits lanosterol 14-alpha-demethylase in fungi. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.[1]
Q2: Why am I observing significant cytotoxicity in my mammalian cell lines when using AF-56?
A2: While AF-56 is highly selective for its fungal target, off-target effects can occur at higher concentrations in mammalian cells. The primary mechanism of mammalian cytotoxicity is believed to be the inhibition of mitochondrial complex I in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
Q3: What are the typical IC50 and MIC values for AF-56?
A3: The inhibitory concentrations for AF-56 vary significantly between fungal and mammalian cells, highlighting its selectivity. The following table provides typical values.
| Organism/Cell Line | Assay Type | IC50 / MIC (µg/mL) |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.125 |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 0.25 |
| HEK293 (Human Kidney) | IC50 (Cytotoxicity) | 15.8 |
| HepG2 (Human Liver) | IC50 (Cytotoxicity) | 22.5 |
Q4: How can I reduce the cytotoxicity of AF-56 in my experiments?
A4: Several strategies can be employed to reduce AF-56 cytotoxicity:
-
Optimize Concentration: Use the lowest effective concentration of AF-56 that still demonstrates antifungal activity.
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help mitigate the effects of ROS-induced cytotoxicity.
-
Time-Limited Exposure: Reducing the duration of exposure to AF-56 can minimize off-target effects while still being effective against fungal pathogens.
Troubleshooting Guides
Problem: High Levels of Cell Death at Effective Antifungal Concentrations
-
Possible Cause: Off-target effects on mitochondrial function leading to apoptosis.
-
Suggested Solution: Co-treatment with the antioxidant N-acetylcysteine (NAC) can scavenge reactive oxygen species (ROS) and protect mammalian cells from apoptosis.
Table 2: Effect of N-acetylcysteine (NAC) on AF-56 Cytotoxicity in HEK293 Cells
| Treatment Group | HEK293 Viability (%) | C. albicans Growth Inhibition (%) |
| Vehicle Control | 100% | 0% |
| AF-56 (10 µg/mL) | 55% | 98% |
| NAC (1 mM) | 99% | 2% |
| AF-56 (10 µg/mL) + NAC (1 mM) | 89% | 97% |
Experimental Protocol: Co-treatment with N-acetylcysteine
This protocol outlines the steps for assessing the protective effects of NAC against AF-56-induced cytotoxicity using an MTT assay.
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Preparation of Treatment Media:
-
Prepare a 2X stock solution of AF-56 in your cell culture medium.
-
Prepare a 2X stock solution of NAC in your cell culture medium.
-
Prepare a 2X stock solution of AF-56 + NAC in your cell culture medium.
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add 50 µL of fresh media and 50 µL of the appropriate 2X stock solution to each well.
-
Include vehicle-only and NAC-only controls.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Problem: Unsure if Cell Death is Apoptosis or Necrosis
-
Suggested Solution: Utilize an Annexin V and Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of necrotic cells with compromised membranes.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with AF-56 as previously described for the desired time point.
-
Cell Harvesting:
-
Collect the cell culture supernatant (contains floating dead cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Decision Tree
Use the following flowchart to guide your troubleshooting process when encountering high cytotoxicity with this compound.
References
Troubleshooting "Antifungal agent 56" MIC assay inconsistencies
Welcome to the technical support center for Antifungal Agent 56. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-laboratory variability in MIC values for this compound. What are the common causes?
A1: Inter-laboratory variability is a known issue in antifungal susceptibility testing.[1] Several factors can contribute to this:
-
Protocol Deviations: Minor differences in experimental protocols, such as incubation time, temperature, and medium preparation, can lead to varied results.[2][3] Adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial.[4][5]
-
Inoculum Preparation: The size and preparation of the fungal inoculum are critical. Inconsistent inoculum densities will result in variable MICs.[4]
-
Medium Composition: Lot-to-lot variability in culture media can affect antifungal activity.[2] The pH of the medium can also significantly alter the MIC of some antifungal agents.[2]
-
Endpoint Reading: Subjectivity in visually determining the MIC endpoint (e.g., 50% growth inhibition) can lead to discrepancies.[1][5] Using a spectrophotometer for a more objective reading is recommended where possible.[5]
Q2: Our MIC assays with this compound show a "trailing effect," with low-level growth at concentrations above the apparent MIC. How should we interpret these results?
A2: The "trailing effect," or residual growth at suprathreshold concentrations, can complicate MIC determination.[2] This phenomenon is particularly common with azole antifungals. It is recommended to read the MIC at the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the positive control after a standardized incubation period (typically 24 hours for Candida spp.).[1][2][5] Reading at 48 hours may exacerbate the trailing effect.[2]
Q3: We are seeing higher than expected MIC values for this compound against certain fungal isolates. Could this be due to resistance?
A3: Higher than expected MICs may indicate the development of resistance.[6] Resistance to antifungal agents can arise through several mechanisms:
-
Target Modification: Mutations in the gene encoding the drug target can reduce the binding affinity of the antifungal agent.
-
Efflux Pumps: Overexpression of efflux pumps can actively transport the antifungal agent out of the fungal cell, reducing its intracellular concentration.[7]
-
Alterations in Sterol Biosynthesis: Changes in the ergosterol biosynthesis pathway can lead to a decreased requirement for the target enzyme or the production of alternative sterols.[8]
It is also important to rule out experimental artifacts. Ensure that the correct inoculum size was used and that the this compound stock solution is of the correct concentration and has been stored properly.
Q4: Can the composition of the test medium affect the MIC of this compound?
A4: Yes, the medium composition can have a significant impact. For example, some complex media may contain components that antagonize the activity of the antifungal agent.[2] Standardized, chemically defined media like RPMI-1640 are recommended to ensure reproducibility.[2][4] Furthermore, factors like pH and glucose concentration can influence the growth of the fungus and the activity of the drug.[2][9]
Q5: What is the recommended incubation time and temperature for MIC assays with this compound?
A5: For most Candida species, a 24-hour incubation period is recommended.[1][2] For other yeasts, such as Cryptococcus species, a 72-hour incubation may be necessary.[1][2] For molds, incubation times can range from 24 to 96 hours depending on the species.[1][4] The standard incubation temperature is 35°C.[10] It is crucial to follow the specific recommendations of the standardized protocol being used.
Data Presentation: Hypothetical MIC Data for this compound
Table 1: Expected MIC Ranges for this compound against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.03 - 0.25 |
| Candida glabrata | 0.125 - 1 |
| Candida parapsilosis | 0.06 - 0.5 |
| Candida krusei | 1 - 8 |
| Cryptococcus neoformans | 0.25 - 2 |
| Aspergillus fumigatus | 0.5 - 4 |
Note: These are hypothetical ranges for illustrative purposes.
Table 2: Troubleshooting Inconsistent MIC Results - Potential Causes and Expected Deviations
| Observed Issue | Potential Cause | Expected MIC Deviation |
| Higher than expected MICs | Inoculum too high | 2- to 4-fold increase |
| Incorrect drug dilution | Variable, often significant increase | |
| Contamination | Unreliable/uninterpretable results | |
| Lower than expected MICs | Inoculum too low | 2- to 4-fold decrease |
| Degraded drug stock | Significant increase (apparent decrease in potency) | |
| Poor reproducibility | Inconsistent endpoint reading | +/- 2 dilutions |
| Non-homogenous inoculum | Variable results across wells |
Experimental Protocols
Standardized Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 methodology for yeasts.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into wells 1-11 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 12.
-
Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, and so on, down to well 2. Discard 100 µL from well 2. Well 1 will serve as the growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microdilution plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well. This can be determined visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
-
Visualizations
Hypothetical Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is hypothesized to be an azole-like compound that targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of host factors on susceptibility to antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
Improving the therapeutic index of "Antifungal agent 56"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Antifungal Agent 56.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a selenium-containing miconazole analogue, primarily functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3] The target enzyme is typically lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway.[4]
Q2: How can the therapeutic index of this compound be improved?
A2: Improving the therapeutic index involves increasing the drug's efficacy against fungal cells while minimizing its toxicity to host cells. Several strategies can be explored:
-
Formulation Development: Liposomal or nanoparticle-based delivery systems can enhance targeted delivery to fungal cells and reduce systemic toxicity.[2][3]
-
pH Optimization: For some antifungal agents, adjusting the pH of the formulation can reduce toxicity, such as hemolysis.[5]
-
Combination Therapy: Using this compound in combination with other antifungal drugs that have different mechanisms of action can potentially lower the required dose of each agent, thereby reducing toxicity and the risk of resistance development.
Q3: What are the common challenges encountered when determining the Minimum Inhibitory Concentration (MIC) of this compound?
A3: Researchers may face several challenges during MIC testing:
-
Poor Solubility: this compound may have limited aqueous solubility, leading to difficulties in preparing a homogenous solution for testing. Using a small amount of a suitable solvent like DMSO is often necessary.
-
Trailing Growth: Some fungal strains may exhibit trailing growth, which is a reduced but persistent growth at drug concentrations above the MIC. This can make the visual determination of the MIC endpoint challenging. Standardized reading guidelines, such as those from CLSI or EUCAST, should be followed.[6][7]
-
Media Composition: The composition of the growth medium can influence the MIC values. It is crucial to use a standardized medium, such as RPMI-1640, for consistency and comparability of results.[8]
Q4: How can off-target toxicity of this compound be assessed?
A4: Off-target toxicity is a critical aspect of evaluating the therapeutic index. Key in vitro assays include:
-
Hemolysis Assay: To assess the lytic effect on red blood cells.
-
Cytotoxicity Assays: Using mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the concentration that causes 50% cell death (CC50).
-
Mitochondrial Toxicity Assays: To evaluate the effect on mitochondrial function, which can be a source of off-target effects for some antifungals.
Troubleshooting Guides
Problem 1: High variability in in vitro efficacy results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure complete solubilization of this compound in the stock solution. Use a consistent, low percentage of solvent (e.g., DMSO) across all experiments and include a solvent control. |
| Variable Fungal Inoculum | Standardize the inoculum preparation. Use a spectrophotometer to adjust the fungal suspension to a specific optical density corresponding to a known cell concentration. |
| Inconsistent Incubation Time | Adhere to a strict incubation time as defined by standardized protocols (e.g., 24 or 48 hours for Candida species). |
| Media and pH Fluctuations | Use a buffered medium (e.g., RPMI-1640 with MOPS) to maintain a stable pH throughout the experiment. |
Problem 2: Evidence of host cell toxicity at concentrations close to the effective dose.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Investigate the mechanism of toxicity. Perform assays to assess effects on key host cell pathways, such as apoptosis, mitochondrial function, and specific enzyme inhibition. |
| Drug Accumulation | Consider pharmacokinetic factors. If in vivo, this could be due to poor metabolism or excretion. In vitro, ensure appropriate media changes if the experiment is long-term. |
| Formulation Issues | Explore alternative delivery systems. Encapsulating this compound in liposomes or nanoparticles may reduce its interaction with host cells and improve its therapeutic index. |
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Mammalian Cell Line | CC₅₀ (µg/mL) | Therapeutic Index (CC₅₀/MIC₉₀) |
| Candida albicans (Fluconazole-S) | 0.06 | 0.125 | HepG2 | 25 | 200 |
| Candida albicans (Fluconazole-R) | 0.125 | 0.25 | HepG2 | 25 | 100 |
| Candida glabrata | 0.25 | 0.5 | HEK293 | 30 | 60 |
| Aspergillus fumigatus | 0.5 | 1.0 | A549 | >50 | >50 |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration for 50%/90% of isolates. CC₅₀: 50% cytotoxic concentration.
Table 2: In Vivo Efficacy and Toxicity of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Fungal Burden (Log CFU/kidney) | Survival Rate (%) | Serum Creatinine (mg/dL) |
| Vehicle Control | - | 6.5 ± 0.4 | 0 | 0.3 ± 0.1 |
| This compound | 5 | 4.2 ± 0.6 | 80 | 0.5 ± 0.2 |
| This compound | 10 | 2.8 ± 0.5 | 100 | 0.9 ± 0.3 |
| This compound | 20 | 2.1 ± 0.3 | 100 | 2.5 ± 0.8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a 2x concentration range.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add an equal volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the drug-containing medium and incubate for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the CC₅₀ is determined.
Visualizations
Caption: Experimental workflow for evaluating the therapeutic index of this compound.
Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.
Caption: Troubleshooting logic for inconsistent in vitro results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. New strategy for enhancing the therapeutic index of Fungizone(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Addressing off-target effects of "Antifungal agent 56" in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antifungal Agent 56. The information provided here will help in identifying and addressing potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of fungal β-1,3-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1][2]
Q2: I'm observing unexpected cytotoxicity in my mammalian cell line after treatment with this compound. Why is this happening?
A2: While this compound is designed to be specific for a fungal target, off-target effects in mammalian cells can occur.[3][4] This is often due to the inhibition of structurally similar host-cell kinases.[3][4] Our internal studies have identified that at concentrations exceeding the recommended working range, this compound can inhibit members of the SRC family of kinases, which are involved in critical cellular processes such as proliferation and survival.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can arise from several factors, including the specific concentration of the agent used, the cell type, and the duration of exposure. Off-target effects can lead to paradoxical pathway activation or inhibition, which may vary between experiments.[5] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that the observed effects in my experiment are due to off-target interactions?
A4: To confirm off-target effects, we recommend a multi-pronged approach. This can include performing a kinase profiling assay to identify unintended targets, using a structurally distinct antifungal agent with a similar primary mechanism of action as a control, and employing genetic knockdown (e.g., siRNA or CRISPR) of the suspected off-target to see if it phenocopies the effect of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues encountered when using this compound.
Issue 1: Unexpected High Levels of Mammalian Cell Death
-
Observation: A significant decrease in cell viability is observed in your mammalian cell line, which is not the intended target of the antifungal agent.
-
Potential Cause: Off-target inhibition of essential host-cell kinases, such as SRC family kinases.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay, such as an MTT or LDH assay, to quantify the extent of cell death.[6]
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which cytotoxicity becomes apparent. This will help define a therapeutic window for your experiments.
-
Alternative Antifungal Control: Treat cells with a different class of antifungal agent that also targets the fungal cell wall but has a distinct chemical structure to see if the cytotoxic effect is specific to this compound.[2]
-
Kinase Activity Assay: If off-target kinase inhibition is suspected, perform a targeted kinase activity assay for SRC family kinases or a broader kinase profiling screen.
-
Issue 2: Altered Cellular Signaling Pathways Unrelated to the Antifungal Target
-
Observation: Western blot or other analyses show changes in signaling pathways (e.g., phosphorylation of downstream effectors) that are not directly linked to the inhibition of fungal β-1,3-glucan synthase.
-
Potential Cause: Off-target effects on mammalian kinases are leading to downstream signaling alterations.[7]
-
Troubleshooting Steps:
-
Pathway Analysis: Use pathway analysis software or databases to identify potential kinases that could be responsible for the observed signaling changes.
-
Western Blot Validation: Perform Western blots for key phosphorylated proteins in the suspected off-target pathway to confirm aberrant activation or inhibition.
-
Rescue Experiment: If a specific off-target kinase is identified, attempt a rescue experiment by overexpressing a resistant mutant of that kinase to see if it reverses the observed phenotype.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxic profile of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| C. albicans β-1,3-glucan synthase | 15 |
| Human SRC Kinase | 1500 |
| Human LCK Kinase | 2500 |
| Human FYN Kinase | 3200 |
Table 2: Cytotoxicity Profile in Mammalian Cell Lines
| Cell Line | CC50 (µM) after 48h |
| HEK293 | 25 |
| HeLa | 30 |
| Jurkat | 18 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound on mammalian cells.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for Phospho-SRC
This protocol is for detecting the activation of an off-target kinase.
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Below are diagrams illustrating key concepts related to the off-target effects of this compound.
Caption: Intended vs. Off-Target Pathways of this compound.
Caption: Workflow for Troubleshooting Off-Target Effects.
Caption: Logical Relationships for Unexpected Cytotoxicity.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
"Antifungal Agent 56": An Unidentified Contender in the Fight Against Resistant Candida
A comprehensive search for a compound explicitly named "Antifungal agent 56" has yielded no publicly available data, precluding a direct comparative analysis with the widely-used antifungal drug, fluconazole, against resistant strains of Candida.
Researchers, scientists, and drug development professionals are keenly interested in novel antifungal agents to combat the growing threat of drug-resistant Candida species. Fluconazole, a first-line triazole antifungal, has seen its efficacy diminished by the emergence of resistance, particularly in species like Candida albicans, Candida glabrata, and the emerging multidrug-resistant pathogen, Candida auris.
While the initial intent was to provide a detailed comparison of "this compound" and fluconazole, the absence of "this compound" in scientific literature and databases makes such a comparison impossible at this time. The name may be an internal codename for a compound under development within a private research entity and not yet disclosed to the public.
Understanding Fluconazole Resistance in Candida
Fluconazole resistance in Candida is a complex issue stemming from several molecular mechanisms.[1][2] A primary driver of resistance is the alteration of the drug's target enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][3] Mutations in this gene can reduce fluconazole's binding affinity, rendering the drug less effective.
Another significant mechanism involves the overexpression of efflux pumps.[1][3] These are membrane proteins that actively transport fluconazole out of the fungal cell, preventing it from reaching its target. The two major types of efflux pumps implicated in fluconazole resistance are the ATP-binding cassette (ABC) transporters (such as Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) transporters (such as Mdr1p).
The Landscape of Antifungal Alternatives
Given the challenges of fluconazole resistance, the scientific community is actively exploring alternative antifungal agents. These include other azoles, polyenes like amphotericin B, echinocandins, and newer investigational drugs. The development of novel antifungals often focuses on identifying new cellular targets or overcoming existing resistance mechanisms.
Without any information on "this compound," it is not possible to provide experimental data, protocols, or signaling pathway diagrams related to its activity. Should information on this compound become publicly available, a thorough comparative analysis with fluconazole would be a valuable resource for the scientific community.
References
A Comparative Analysis of Antifungal Agent 56 and Miconazole: A Guide for Researchers
An Objective Evaluation of Two Potent Antifungal Compounds for Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel and more effective antifungal agents. This guide provides a detailed comparative analysis of "Antifungal agent 56," a novel selenium-containing miconazole analogue, and the widely used antifungal drug, miconazole. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antifungal efficacy, mechanism of action, and safety profiles, supported by experimental data.
"this compound," also identified as compound A09, is a promising new candidate in the fight against fungal infections, demonstrating potent activity, particularly against fluconazole-resistant strains.[1][2] Miconazole, an imidazole antifungal agent, has been a mainstay in the treatment of superficial and systemic fungal infections for decades.[3] This analysis aims to provide a clear, data-driven comparison to inform future research and development efforts.
Quantitative Comparison of Antifungal Activity
The in vitro antifungal activity of "this compound" and miconazole was evaluated against a panel of thirteen pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the tables below.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) against Candida Species
| Fungal Strain | "this compound" (A09) | Miconazole | Fluconazole |
| C. albicans ATCC 5314 | 0.03 | 0.25 | 0.5 |
| C. albicans ATCC 90028 | 0.06 | 0.5 | 1 |
| C. parapsilosis ATCC 22019 | 0.125 | 1 | 2 |
| C. tropicalis ATCC 750 | 0.06 | 0.5 | 4 |
| C. glabrata ATCC 90030 | 0.25 | 2 | 16 |
| Fluconazole-resistant C. albicans 103 | 0.125 | 1 | >64 |
| Fluconazole-resistant C. albicans Y01 | 0.25 | 2 | >64 |
Data sourced from Xu H, et al. Eur J Med Chem. 2020.[4]
Table 2: In Vitro Antifungal Activity (MIC in μg/mL) against Other Pathogenic Fungi
| Fungal Strain | "this compound" (A09) | Miconazole |
| Aspergillus fumigatus | 0.5 | 4 |
| Aspergillus flavus | 1 | 8 |
| Aspergillus niger | 1 | 8 |
| Trichophyton rubrum | 0.125 | 1 |
| Trichophyton mentagrophytes | 0.06 | 0.5 |
| Microsporum gypseum | 0.03 | 0.25 |
Data sourced from Xu H, et al. Eur J Med Chem. 2020.[4]
The data clearly indicates that "this compound" exhibits significantly lower MIC values compared to miconazole against all tested fungal strains, including clinically important fluconazole-resistant Candida albicans strains.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both miconazole and "this compound," as a miconazole analogue, are believed to exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane integrity and ultimately leads to fungal cell death.[4][5]
Mechanism of action of azole antifungals.
Safety Profile: Hemolysis Assay
A crucial aspect of drug development is assessing the safety of a new compound. A hemolysis assay was conducted to evaluate the potential of "this compound" and miconazole to damage red blood cells.
Table 3: Hemolytic Activity
| Compound | Hemolysis at 200 μg/mL (%) |
| "this compound" (A09) | < 5% |
| Miconazole | > 20% |
Data sourced from Xu H, et al. Eur J Med Chem. 2020.[4]
The results indicate that "this compound" exhibits significantly lower hemolytic activity compared to miconazole, suggesting a potentially better safety profile.[4]
Experimental Protocols
The following section details the methodologies used in the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: "this compound" and miconazole were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of fungal growth compared to the drug-free control well.
Workflow for comparative antifungal analysis.
Hemolysis Assay
-
Preparation of Red Blood Cells: Fresh human red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended in PBS to a final concentration of 2%.
-
Incubation: The red blood cell suspension was incubated with various concentrations of "this compound" and miconazole at 37°C for 1 hour. A positive control (Triton X-100) and a negative control (PBS) were included.
-
Centrifugation: After incubation, the samples were centrifuged to pellet the intact red blood cells.
-
Measurement of Hemolysis: The amount of hemoglobin released into the supernatant was measured spectrophotometrically at a wavelength of 540 nm. The percentage of hemolysis was calculated relative to the positive control.
Conclusion
The experimental data presented in this guide demonstrates that "this compound" is a highly potent antifungal agent with superior in vitro activity against a broad spectrum of pathogenic fungi compared to miconazole. Notably, its efficacy extends to fluconazole-resistant strains of Candida albicans, highlighting its potential to address the growing challenge of antifungal resistance.
Furthermore, the preliminary safety data from the hemolysis assay suggests that "this compound" may possess a more favorable safety profile than miconazole.[4] These findings strongly support the further investigation of "this compound" as a promising lead compound for the development of a new generation of antifungal drugs. Researchers and drug development professionals are encouraged to consider these findings in their ongoing efforts to combat invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: In Vitro Efficacy of Antifungal Agent 56 Versus Amphotericin B
For Immediate Release
In the ongoing search for more effective and less toxic antifungal therapies, a novel selenium-containing miconazole analogue, Antifungal Agent 56 (also known as compound A09), has demonstrated significant in vitro potency. This guide provides a detailed comparison of the in vitro activity of this compound against the established polyene antifungal, amphotericin B, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.
Executive Summary
This compound, a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), exhibits impressive in vitro activity, particularly against fluconazole-resistant strains of Candida albicans. While direct comparative studies with amphotericin B are not extensively published, this guide synthesizes available data to offer a comparative perspective on their in vitro performance against key fungal pathogens. Amphotericin B, a fungicidal agent that binds to ergosterol in the fungal cell membrane to form pores, remains a cornerstone of antifungal therapy despite its known toxicities. The differing mechanisms of action between these two agents present distinct advantages and potential for future therapeutic strategies.
In Vitro Antifungal Activity: A Comparative Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and amphotericin B against a range of clinically relevant fungal species. The data for this compound is primarily derived from the foundational study by Xu et al. (2020), while the amphotericin B data is compiled from various published in vitro studies employing standardized methodologies.
Table 1: In Vitro Susceptibility of Candida Species
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.03 - 0.25 | 0.25 - 1.0 |
| Candida albicans (Fluconazole-resistant) | 0.03 - 0.25 | 0.25 - 1.0 |
| Candida parapsilosis (ATCC 22019) | 0.06 - 0.5 | 0.125 - 1.0 |
| Candida tropicalis (ATCC 20962) | 0.125 - 1.0 | 0.25 - 2.0 |
| Candida glabrata (ATCC 90030) | 0.25 - 2.0 | 0.5 - 2.0 |
Table 2: In Vitro Susceptibility of Other Pathogenic Fungi
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Cryptococcus neoformans (ATCC 90112) | 0.125 - 1.0 | 0.125 - 1.0 |
| Aspergillus fumigatus (ATCC 204305) | 0.5 - 4.0 | 0.5 - 2.0 |
Note: The MIC values for this compound are based on the study by Xu H, et al. Eur J Med Chem. 2020 Jul 15;198:112360. The MIC values for amphotericin B are sourced from a compilation of publicly available in vitro susceptibility data.
Experimental Protocols
The in vitro antifungal activity data presented in this guide is based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For amphotericin B, this is typically the lowest concentration with no visible growth. For azole antifungals like this compound, it is often defined as the concentration that produces at least a 50% reduction in turbidity.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of this compound and amphotericin B are illustrated in the following diagrams.
Figure 1. Comparative Mechanisms of Action.
Caption: this compound inhibits CYP51 in the ergosterol biosynthesis pathway, while Amphotericin B binds to ergosterol in the cell membrane, leading to pore formation and ion leakage.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent using the broth microdilution method.
Figure 2. Broth Microdilution Workflow.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Discussion and Future Directions
The available in vitro data suggests that this compound is a highly potent antifungal compound, particularly against Candida species, including those resistant to first-line azole therapies. Its efficacy against other significant pathogens like Cryptococcus neoformans and Aspergillus fumigatus appears comparable to or slightly less potent than amphotericin B in some instances.
The distinct mechanisms of action are a critical consideration. The targeted inhibition of CYP51 by this compound offers a different approach to the membrane-disrupting action of amphotericin B. This could be advantageous in overcoming resistance mechanisms that have evolved against polyenes and may offer a better safety profile, although this requires further in vivo and clinical investigation.
Further head-to-head in vitro studies encompassing a broader range of clinical isolates are warranted to provide a more definitive comparison. Additionally, studies investigating potential synergistic or antagonistic interactions when these agents are used in combination could inform future therapeutic strategies for severe and refractory fungal infections.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The in vitro data presented may not be directly correlated with clinical efficacy.
A Comparative Guide to Antifungal Resistance Development: A Case Study on Fluconazole ("Antifungal Agent 56")
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens is a significant global health concern, necessitating a deeper understanding of how resistance develops to frontline antifungal agents. This guide provides a comparative analysis of resistance development to Fluconazole, a widely used triazole antifungal, herein referred to as "Antifungal Agent 56" for illustrative purposes. We will explore its performance relative to other antifungals, detail the experimental protocols used to assess resistance, and visualize the core signaling pathways involved.
Comparative Analysis of Antifungal Resistance
The development of resistance to Fluconazole is a multifactorial process, often involving a stepwise accumulation of genetic changes.[1] Key mechanisms include alterations in the drug target, overexpression of efflux pumps, and changes in the sterol biosynthesis pathway.[2][3] The following tables summarize quantitative data comparing Fluconazole with other antifungal agents in the context of resistance in Candida albicans, a common fungal pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison for Candida Species
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. An increase in the MIC value for a specific drug against a pathogen over time is a primary indicator of developing resistance.
| Antifungal Agent | Class | Typical MIC Range (Susceptible C. albicans) | MIC Range (Resistant C. albicans) | Key Resistance Mechanisms |
| Fluconazole | Azole | ≤ 2 µg/mL | ≥ 8 µg/mL | Overexpression/mutations in ERG11, overexpression of efflux pumps (CDR1, CDR2, MDR1).[4][5] |
| Itraconazole | Azole | ≤ 0.125 µg/mL | ≥ 1 µg/mL | Often cross-resistant with Fluconazole; similar mechanisms.[5] |
| Voriconazole | Azole | ≤ 0.125 µg/mL | ≥ 1 µg/mL | Can be effective against some Fluconazole-resistant strains, but cross-resistance is possible.[6] |
| Caspofungin | Echinocandin | ≤ 0.25 µg/mL | ≥ 1 µg/mL | Mutations in FKS1 gene. |
| Amphotericin B | Polyene | ≤ 1 µg/mL | > 2 µg/mL (Rare) | Alterations in ergosterol biosynthesis pathway (ERG gene mutations). |
Data compiled from multiple sources detailing antifungal susceptibility patterns.[5][6][7]
Table 2: Documented Resistance Rates in Clinical Isolates
The frequency of resistance can vary significantly based on geographic location, patient population, and prior antifungal exposure.
| Antifungal Agent | Candida albicans Resistance Rate | Candida glabrata Resistance Rate | Notes |
| Fluconazole | ~0.5–13% | 11–36% | Resistance is more prevalent in immunocompromised patients with prolonged exposure.[6][8][9] |
| Itraconazole | 5-33% | High | High rates of cross-resistance with fluconazole are observed.[7] |
| Voriconazole | ~5-8% | Moderate to High | Generally lower resistance rates than fluconazole but increasing.[7] |
| Echinocandins | < 3% | < 5% | Low resistance rates currently, but emergence is a concern. |
Resistance rates are approximate and can vary based on the specific study and patient population.[7][8][10]
Key Signaling Pathways in Fluconazole Resistance
The development of drug resistance is not merely a result of a single mutation but often involves the complex interplay of cellular signaling pathways that respond to drug-induced stress. Below are diagrams of critical pathways implicated in Fluconazole resistance in Candida albicans.
Caption: Calcineurin pathway activation in response to Fluconazole stress.
Caption: Key transcriptional pathways leading to Fluconazole resistance.
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for studying antifungal resistance. The following are protocols for key experiments.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology and is used to determine the MIC of antifungal agents against yeast.
-
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.
-
Materials:
-
Yeast isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Antifungal agent stock solution (e.g., Fluconazole).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
-
-
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plate. Typical Fluconazole concentrations range from 0.125 to 64 µg/mL.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized yeast inoculum to each well, bringing the total volume to 200 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest drug concentration at which a prominent decrease in turbidity (approx. 50% inhibition) is observed compared to the growth control.
-
-
2. Experimental Workflow for In Vitro Resistance Development
This workflow describes a common method for inducing and selecting for resistant mutants in a laboratory setting.
Caption: Workflow for in vitro evolution of Fluconazole resistance.
This guide provides a foundational overview for professionals engaged in antifungal research and development. The presented data, pathways, and protocols serve as a starting point for the comparative assessment of antifungal agents and the intricate mechanisms underlying the development of resistance.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. The development of fluconazole resistance in Candida albicans - an example of microevolution of a fungal pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance mechanisms in fluconazole-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Activity of "Antifungal Agent 56" in a Murine Model: A Comparative Guide
This guide provides a framework for validating the in vivo efficacy of the novel investigational compound, "Antifungal agent 56," against systemic candidiasis in a murine model. The performance of "this compound" is compared with established antifungal agents: Amphotericin B, a polyene; Fluconazole, an azole; and Caspofungin, an echinocandin. The provided experimental protocols and data tables are based on established methodologies and publicly available data for the comparator drugs, serving as a template for the evaluation of "this compound."
Data Presentation
Table 1: In Vitro Susceptibility Profile
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Citation |
| This compound | Candida albicans (Fluconazole-resistant) | 0.03 - 0.25 | [1] |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | |
| Fluconazole | Candida albicans (susceptible) | 0.25 - 4.0 | [2][3][4][5] |
| Caspofungin | Candida albicans | 0.03 - 0.25 | [6][7][8] |
Table 2: Comparative Efficacy in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Mean Survival Time (Days) | Kidney Fungal Burden (log10 CFU/g ± SD) | Spleen Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 10 | 5.71 ± 0.5 | 4.82 ± 0.4 |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Amphotericin B | 1 | Intraperitoneal (i.p.) | >21[9][10] | 2.5 ± 0.8[9] | 3.1 ± 0.6[9] |
| Fluconazole | 20 | Oral gavage (p.o.) | 15 | 3.2 ± 0.7 | 3.9 ± 0.5 |
| Caspofungin | 1 | Intraperitoneal (i.p.) | >21[6] | 2.8 ± 0.6[6][7] | 3.5 ± 0.7 |
Note: Data for comparator drugs are representative values from published studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of "this compound" against Candida albicans.
Methodology: The MIC testing will be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
-
Isolate Preparation: A standardized inoculum of Candida albicans (e.g., ATCC 90028 or a fluconazole-resistant clinical isolate) is prepared to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Drug Dilution: "this compound" and comparator drugs are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of "this compound" in a murine model of disseminated candidiasis.
Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old, 20-22 g) are used.
-
Infection: Mice are infected via intravenous (i.v.) injection into the lateral tail vein with 1 x 10⁵ CFU of Candida albicans in 0.1 mL of sterile saline.[11]
-
Treatment: Treatment is initiated 24 hours post-infection and administered once daily for 7 consecutive days.[6]
-
Efficacy Endpoints:
-
Survival Study: A cohort of mice (n=10 per group) is monitored daily for 21 days, and survival is recorded.
-
Fungal Burden: A separate cohort of mice (n=5 per group) is euthanized on day 8 (24 hours after the last treatment). Kidneys and spleens are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar. The plates are incubated at 35°C for 48 hours, and the number of colony-forming units (CFU) is determined. The results are expressed as log10 CFU per gram of tissue.[11]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for different classes of antifungal agents.
Caption: Workflow for the in vivo validation of antifungal agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 56: A Comprehensive Guide
Disclaimer: The following guidelines are based on general laboratory safety protocols and data from related compounds, as a specific Safety Data Sheet (SDS) for Antifungal Agent 56 (CAS No. 2422019-82-5) is not publicly available. It is imperative to obtain and meticulously follow the SDS provided by the manufacturer before handling and disposing of this substance. This document serves as a supplementary resource and does not replace institution-specific protocols or the manufacturer's official guidance.
This compound, also known as compound A09, is a novel miconazole analogue containing selenium. Due to its chemical nature as a miconazole analogue and the presence of selenium, it should be treated as a hazardous substance with potential for acute toxicity, skin sensitization, and significant environmental, particularly aquatic, toxicity.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment must be conducted. Based on the available information for related compounds like miconazole nitrate, this compound should be presumed to possess the following hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
High Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects. The presence of selenium, a regulated substance, underscores the environmental risk.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
III. Step-by-Step Disposal Protocol
Step 1: Segregation and Collection
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
Step 2: Waste Labeling
-
The waste container must be labeled immediately upon the first addition of waste.
-
The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (compound A09)" and CAS Number: "2422019-82-5"
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard," "Skin Sensitizer")
-
The accumulation start date (the date the first waste was added to the container)
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Do not mix this compound waste with other incompatible waste streams.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[2][3] This is critical due to its high aquatic toxicity.
-
Provide the EHS office or waste contractor with a complete and accurate description of the waste, including a copy of the SDS if available.
Step 5: Decontamination of Reusable Labware
-
Any reusable labware (e.g., glassware) that has come into contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol or acetone), collecting the first rinse as hazardous waste in your designated this compound waste container.[3] Subsequent rinses may be managed as directed by your institution's EHS guidelines.
-
After solvent rinsing, wash with soap and water.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering any drains. Use a spill kit with appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up must be placed in the designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's established emergency procedures.
V. Data Presentation: Representative Chemical Profile
The following table contains representative data based on the known properties of miconazole nitrate, a related compound. This is for illustrative purposes only. Users must refer to the specific SDS for this compound for accurate information.
| Property | Representative Data (based on Miconazole Nitrate) | Significance for Disposal |
| GHS Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | Dictates handling as a toxic, sensitizing, and environmentally hazardous material. Prohibits drain disposal. |
| Disposal Considerations | P501: Dispose of contents/container to an approved waste disposal plant. | Reinforces the requirement for disposal via a certified hazardous waste management facility. |
| Physical State | Solid (powder) | Care must be taken to avoid generating dust during handling and disposal. |
| Solubility | Insoluble in water. | Low water solubility can contribute to its persistence in aquatic environments. |
VI. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
